molecular formula C18H21N5O2S B2652602 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide CAS No. 2034618-90-9

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide

Cat. No.: B2652602
CAS No.: 2034618-90-9
M. Wt: 371.46
InChI Key: ULNHXQBFRDTUGT-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, potentially leading to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The heterocyclic rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
  • N-(1H-pyrazol-4-yl)thiazole-5-carboxamide
  • 2-(1H-pyrrol-1-yl)-N-(1H-pyrazol-4-yl)thiazole-5-carboxamide

Uniqueness

The uniqueness of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide lies in its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity may result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-13-16(26-18(20-13)22-7-3-4-8-22)17(24)21-14-10-19-23(11-14)12-15-6-2-5-9-25-15/h3-4,7-8,10-11,15H,2,5-6,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNHXQBFRDTUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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